An In-depth Technical Guide on the Mechanism of Action of Investigational Therapeutics Potentially Related to "NTE-122"
An In-depth Technical Guide on the Mechanism of Action of Investigational Therapeutics Potentially Related to "NTE-122"
Disclaimer: Searches for "NTE-122 dihydrochloride" did not yield a specific therapeutic agent. However, the query returned information on several similarly named investigational drugs: ABT-122 , a dual-specific antibody; GNTI-122 , an engineered cell therapy; and BNT122 , an mRNA-based cancer vaccine. This guide provides a detailed technical overview of the mechanisms of action for these compounds, which are likely the subject of the original query.
ABT-122: A Dual Variable Domain Immunoglobulin (DVD-Ig™) Targeting TNF and IL-17A
ABT-122 is a bispecific monoclonal antibody designed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA) and psoriatic arthritis (PsA).[1][2] Its core mechanism involves the simultaneous neutralization of two key pro-inflammatory cytokines: Tumor Necrosis Factor (TNF) and Interleukin-17A (IL-17A).[1][3]
Core Mechanism of Action
ABT-122 is engineered as a Dual Variable Domain immunoglobulin (DVD-Ig™), which incorporates two distinct antigen-binding sites into a single molecule.[4][5] Each molecule of ABT-122 possesses two binding domains for TNF and two for IL-17A, maintaining a constant 2:2 binding ratio.[6] This structure allows ABT-122 to bind and neutralize both cytokines concurrently.[1][5] In vitro studies have confirmed that the binding of one cytokine does not impede the high-affinity binding of the other.[6] By blocking both TNF and IL-17A, ABT-122 aims to achieve greater clinical efficacy than neutralizing either cytokine alone.[5]
Quantitative Data
| Parameter | Target | Value | Source |
| Binding Affinity (KD) | Human TNF | 11 pM | [7] |
| Binding Affinity (KD) | Human IL-17A | 45 pM | [7] |
| In Vitro Functional Activity | TNF & IL-17A Neutralization | Low pM range | [7] |
| Effective Half-life | In RA patients | 10-18 days | [6][8] |
| Steady-State Serum Concentrations (Ctrough) at Week 12 | 60 mg every other week | 1.4 µg/ml | [6] |
| Steady-State Serum Concentrations (Ctrough) at Week 12 | 120 mg every other week | 4.4 µg/ml | [6] |
| Steady-State Serum Concentrations (Ctrough) at Week 12 | 120 mg every week | 12.1 µg/ml | [6] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity: The dual-binding capacity of ABT-122 was assessed using SPR. This technique measures the binding kinetics and affinity of molecules in real-time. In these experiments, ABT-122 was shown to sequentially bind to both human TNF and human IL-17A, confirming its bispecific nature.[5]
In Vitro Neutralization Assay: The functional activity of ABT-122 was determined by its ability to inhibit the biological effects of TNF and IL-17A.[4][5] Human fibroblast-like synoviocytes (FLS) derived from RA patients were stimulated with TNF and IL-17A to induce the production of IL-6, a pro-inflammatory cytokine. The potency of ABT-122 was quantified by its ability to inhibit this IL-6 production.[5][6] Serum samples from subjects who received ABT-122 were also tested in this assay to confirm its neutralizing activity in a biological matrix.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ABT-122 dual cytokine blockade.
GNTI-122: An Engineered Regulatory T-Cell (EngTreg) Therapy for Type 1 Diabetes
GNTI-122 is an investigational, autologous engineered regulatory T-cell (EngTreg) therapy being developed for the treatment of Type 1 Diabetes (T1D).[9][10] The therapy aims to restore immune tolerance and protect the insulin-producing beta cells in the pancreas from autoimmune destruction.[10][11]
Core Mechanism of Action
GNTI-122 is created from a patient's own CD4+ T cells, which are genetically engineered to become potent and stable regulatory T-cells with specificity for pancreatic islets.[9][12] The mechanism is built on three core pillars:
-
Stable FOXP3 Expression: The cells are engineered to stably express FOXP3, the master transcription factor for Tregs, to ensure they maintain their suppressive function and do not become pathogenic.[9][11][13]
-
Pancreatic Islet-Specific T-Cell Receptor (TCR): A TCR that recognizes an islet-specific antigen is introduced into the cells.[10][11][13] This directs the EngTregs to the pancreas and its draining lymph nodes, the sites of autoimmune attack.[10][11]
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Chemically Inducible Signaling Complex (CISC): GNTI-122 includes a synthetic signaling complex that provides an IL-2-like signal in response to low doses of rapamycin.[9][11][13] This is designed to support the survival, proliferation, and function of the EngTregs in the IL-2 deficient environment of T1D patients.[12]
Once administered, GNTI-122 cells are designed to traffic to the pancreas, where they suppress pathogenic effector T-cells through both direct, antigen-specific interactions and "bystander suppression" of T-cells with different islet antigen specificities.[9][11][13][14]
Experimental Protocols
Generation and Engineering of GNTI-122: The process begins with apheresis to collect peripheral blood from a patient.[12] Bulk CD4+ T-cells are isolated and then genetically modified using homology-directed repair (HDR)-based genome editing.[9] Two loci are edited to incorporate the stable FOXP3 expression cassette and the islet-specific TCR.[9][12] The CISC construct is split across these two edits to allow for selective enrichment of correctly dual-engineered cells using rapamycin.[9]
In Vitro Suppression Assays: To confirm the mechanism of action, GNTI-122 cells derived from T1D patients are co-cultured with autologous effector T-cells (Teffs) and antigen-presenting cells (APCs). The ability of GNTI-122 to suppress the proliferation and pro-inflammatory cytokine secretion of Teffs targeting various islet antigens is measured.[9][12][13]
In Vivo Mouse Models: An adoptive transfer mouse model of T1D is used to evaluate the in vivo efficacy.[9] For example, immunodeficient mice (e.g., NSG) are injected with splenocytes from diabetic NOD (non-obese diabetic) mice to induce disease. A mouse-analogue of GNTI-122 is then administered, and its ability to traffic to the pancreas, reduce insulitis, and prevent diabetes progression is assessed.[9][15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for GNTI-122 manufacturing.
Caption: GNTI-122 mechanism of action in the pancreas.
Other Relevant Investigational Agents
BNT122 (autogene cevumeran)
BNT122 is an individualized mRNA-based cancer immunotherapy.[16] Its mechanism involves identifying patient-specific tumor mutations (neoantigens) and encoding them into an mRNA vaccine.[16][17] When administered, the mRNA is taken up by dendritic cells, which then present the neoantigens to T-cells, aiming to induce a potent and targeted anti-tumor immune response.[17] This approach has been studied in clinical trials for colorectal cancer and pancreatic cancer.[17][18]
Anti-CD122 (IL-2/IL-15Rβ) Blockade
CD122 is a shared receptor subunit for IL-2 and IL-15, cytokines crucial for T-cell and NK cell function.[19][20][21] In preclinical models of Type 1 Diabetes (NOD mice), administering a monoclonal antibody against CD122 has been shown to restore immune tolerance.[19][20][21] The proposed mechanism involves several actions:
-
Selective Ablation: It preferentially depletes pathogenic NK cells and memory CD8+ T-cells within the pancreatic islets.[19][21][22]
-
Preservation of Tregs: Regulatory T-cells are only mildly affected, shifting the balance towards immune suppression.[19][20]
-
Inhibition of Pro-inflammatory Pathways: It suppresses IFN-γ production and prevents the conversion of Th17 cells into more pathogenic Th1 cells.[19][21][22]
References
- 1. ABT-122: A Dual-Targeting Anti-TNF/IL-17 Therapeutic for Rheumatoid Arthritis [synapse.patsnap.com]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. Characterization of concurrent target suppression by JNJ-61178104, a bispecific antibody against human tumor necrosis factor and interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibodysociety.org [antibodysociety.org]
- 5. Safety, Tolerability, and Functional Activity of ABT-122, a Dual TNF- and IL-17A–Targeted DVD-Ig™, Following Single-Dose Administration in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 6. ABT‐122, a Bispecific Dual Variable Domain Immunoglobulin Targeting Tumor Necrosis Factor and Interleukin‐17A, in Patients With Rheumatoid Arthritis With an Inadequate Response to Methotrexate: A Randomized, Double‐Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]
- 10. gentibio.com [gentibio.com]
- 11. gentibio.com [gentibio.com]
- 12. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gentibio.com [gentibio.com]
- 14. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gentibio details development, characterization of novel autologous engineered human regulatory T-cell therapy for T1D | BioWorld [bioworld.com]
- 16. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]
- 17. BioNTech Expands Clinical Oncology Portfolio with First Patient Dosed in Phase 2 Trial of mRNA-based Individualized Immunotherapy BNT122 in Colorectal Cancer Patients - BioSpace [biospace.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI Insight - CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms [insight.jci.org]
- 21. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JCI Insight - CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms [insight.jci.org]
